HM-JF526 Nhs

Description

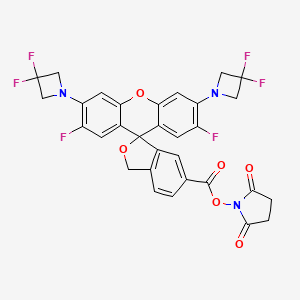

HM-JF526 NHS is a fluorogenic dye specifically engineered for super-resolution microscopy applications, including STED (Stimulated Emission Depletion) and single-molecule localization microscopy (SMLM) . Its synthesis involves the reaction of 36 acid with TSTU (N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide), followed by purification via silica gel thin-layer chromatography (TLC) and characterization using $^1$H NMR, $^{19}$F NMR, LC-MS, and HRMS. The compound achieves a purity of 98% and a molecular weight of 646.1419 Da (calculated: 646.1407) .

The dye’s N-hydroxysuccinimide (NHS) ester moiety enables efficient covalent conjugation to primary amines in biomolecules, such as antibodies or tubulin, facilitating targeted labeling in live or fixed cells. This compound exhibits spontaneous blinking behavior under 561 nm laser excitation, eliminating the need for photoactivation lasers in time-lapse imaging . Its applications include high-resolution imaging of subcellular structures like microtubules (via Tubulin labeling) and mitochondrial outer membrane proteins (TOMM20) in U2OS cells .

Structure

2D Structure

Properties

Molecular Formula |

C31H21F6N3O6 |

|---|---|

Molecular Weight |

645.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(3,3-difluoroazetidin-1-yl)-2',7'-difluorospiro[1H-2-benzofuran-3,9'-xanthene]-5-carboxylate |

InChI |

InChI=1S/C31H21F6N3O6/c32-20-6-18-24(8-22(20)38-11-29(34,35)12-38)45-25-9-23(39-13-30(36,37)14-39)21(33)7-19(25)31(18)17-5-15(1-2-16(17)10-44-31)28(43)46-40-26(41)3-4-27(40)42/h1-2,5-9H,3-4,10-14H2 |

InChI Key |

HJUSNAUMCROPEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(COC34C5=CC(=C(C=C5OC6=CC(=C(C=C46)F)N7CC(C7)(F)F)N8CC(C8)(F)F)F)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

HM-Janelia Fluor 526 Nhs is synthesized by reacting hydroxymethyl Janelia Fluor 526 with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dimethylformamide at room temperature .

Industrial Production Methods

The industrial production of HM-Janelia Fluor 526 Nhs follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is then purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

HM-Janelia Fluor 526 Nhs primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide

Conditions: Organic solvents (e.g., dimethylformamide), room temperature

Major Products

The major product formed from the reaction of HM-Janelia Fluor 526 Nhs with primary amines is a stable amide bond, which is useful for labeling proteins and other biomolecules .

Scientific Research Applications

Introduction to HM-JF526 NHS

This compound, also known as HM Janelia Fluor 526, is a fluorogenic dye that has gained prominence in biological imaging due to its unique properties. This compound is characterized by its ability to spontaneously blink, making it particularly suitable for advanced microscopy techniques. The NHS (N-hydroxysuccinimide) ester form allows for efficient labeling of primary amines, enhancing its utility in various research applications.

Photophysical Properties

This compound exhibits specific photophysical characteristics that contribute to its effectiveness in imaging applications:

- Excitation Maximum : 526 nm

- Emission Maximum : 550 nm

- Quantum Yield : Approximately 0.87

- Cell Permeability : High, allowing for effective use in live-cell imaging .

These properties enable researchers to utilize this compound in a variety of imaging modalities, including super-resolution microscopy and single-molecule localization microscopy (SMLM).

Fluorescent Labeling

This compound is primarily used for labeling proteins and other biomolecules due to its reactive NHS ester group. This feature facilitates the conjugation of the dye to amine-containing substrates, making it a valuable tool for:

- Live-cell Imaging : The dye's cell-permeable nature allows visualization of cellular processes in real-time.

- Protein Labeling : Researchers can label proteins with high specificity, enabling detailed studies of protein localization and dynamics within cells.

Super-resolution Microscopy

The compound's spontaneous blinking property is particularly advantageous for super-resolution techniques such as:

- dSTORM (direct Stochastic Optical Reconstruction Microscopy) : this compound can be used without the need for toxic additives typically required for blinking fluorophores, thus simplifying experimental protocols.

- STED (Stimulated Emission Depletion Microscopy) : Its high quantum yield and blinking capability enhance resolution and contrast in imaging studies.

Multicolor Imaging

This compound can be paired with other fluorophores to enable multicolor imaging experiments. This capability is essential for studying complex biological systems where multiple targets need to be visualized simultaneously.

Applications in Neuroscience

Recent studies have demonstrated the utility of this compound in neuroscience research. For example:

- It has been used to visualize organelle membrane dynamics and neuronal morphology in live models, such as Drosophila melanogaster.

- The dye's properties facilitate tracking intracellular protein targets over extended periods, providing insights into cellular functions and interactions .

Case Study 1: Live-cell Imaging of Neuronal Dynamics

In a study investigating neuronal activity, researchers utilized this compound to label specific proteins involved in synaptic transmission. The high signal-to-background ratio allowed for clear visualization of synaptic structures in live neurons over time, demonstrating the dye's effectiveness in dynamic imaging scenarios.

Case Study 2: Multicolor SMLM Experiments

Another research effort employed this compound alongside near-infrared emitting fluorophores to conduct multicolor single-molecule localization microscopy. This approach enabled simultaneous observation of different cellular components, revealing intricate details about organelle interactions within living cells .

Mechanism of Action

HM-Janelia Fluor 526 Nhs exerts its effects through its fluorogenic properties. The compound exhibits spontaneous blinking behavior, which enhances the resolution of super-resolution microscopy techniques. The N-hydroxysuccinimide ester group allows for efficient labeling of primary amines, facilitating the visualization of target molecules .

Comparison with Similar Compounds

Comparison with Similar Fluorogenic Dyes

HM-JF526 NHS belongs to the Janelia Fluor (JF) dye family, which includes derivatives like JF646-SNAP and JF585-HaloTag. Below is a comparative analysis based on spectral properties, photostability, and functional utility:

Table 1: Key Properties of this compound and Comparable Dyes

Key Findings

Spectral Range : this compound occupies the green-yellow emission spectrum (~526 nm), complementing red-emitting dyes like JF646 (646 nm) and orange-emitting JF585 (585 nm). This allows multiplexed imaging in multicolor super-resolution setups .

Fluorogenicity: Unlike conventional dyes, this compound is fluorogenic, meaning its fluorescence intensifies upon binding to target biomolecules. This property reduces background noise, a critical advantage over non-fluorogenic dyes like Alexa Fluor 488 .

Spontaneous Blinking : this compound’s ability to blink without photoactivation lasers simplifies imaging workflows compared to JF646 and JF585, which require controlled activation .

Conjugation Efficiency : While NHS esters provide rapid amine coupling, this compound may require cell-penetration enhancers (e.g., Verapamil) for intracellular labeling, unlike cell-permeable SNAP/HaloTag ligands .

Research Limitations

Biological Activity

HM-JF526 NHS (N-hydroxysuccinimide ester of Janelia Fluor 526) is a fluorogenic dye that has garnered attention for its unique properties and applications in biological imaging. This article provides a comprehensive overview of its biological activity, including photophysical characteristics, applications in microscopy, and relevant case studies.

Chemical Structure:

- Chemical Name: 2,5-Dioxopyrrolidin-1-yl 3',6'-bis(3,3-difluoroazetidin-1-yl)-2',7'-difluoro-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate

- CAS Number: 2376841-30-2

- Reactive Group: NHS ester

Photophysical Data:

| Property | Value |

|---|---|

| Max Excitation Wavelength (λ) | 526 nm |

| Max Emission Wavelength (λ) | 550 nm |

| Quantum Yield (φ) | ≥0.91 |

| Extinction Coefficient (ε) | ≥122,000 M⁻¹cm⁻¹ |

| Purity | ≥90% |

This compound is characterized by its spontaneously blinking properties, which enable enhanced imaging capabilities without the need for reducing agents in dSTORM (direct Stochastic Optical Reconstruction Microscopy) applications .

Biological Activity and Applications

This compound is primarily utilized in various advanced microscopy techniques due to its cell-permeability and ability to label primary amines effectively. Its applications include:

- Super-resolution microscopy : Suitable for dSTORM, STED (Stimulated Emission Depletion), SIM (Structured Illumination Microscopy), and SMLSM (Single-Molecule Localization Spectroscopy).

- Live-cell imaging : The dye’s properties allow for real-time observation of cellular processes without extensive washing steps, making it ideal for dynamic studies .

Case Studies

- Live Cell Imaging with HaloTag and SNAP-tag Systems

-

Imaging Microtubules

- Taxol Janelia Fluor 526, a derivative of this compound, was used to visualize microtubules in live cells. It fluoresces only upon binding to microtubules, facilitating no-wash imaging protocols. The excitation and emission maxima were found to be 531 nm and 549 nm respectively, with a quantum yield of 0.87 .

Comparative Analysis with Other Dyes

The following table compares this compound with other commonly used fluorogenic dyes:

| Dye Name | Max Excitation (nm) | Max Emission (nm) | Quantum Yield | Application |

|---|---|---|---|---|

| This compound | 526 | 550 | ≥0.91 | Live-cell imaging |

| Janelia Fluor 525 | 525 | 549 | 0.91 | General fluorescence |

| Hoechst Janelia Fluor 526 | 531 | 549 | 0.126 | DNA staining |

Q & A

Q. What steps are critical for establishing a robust literature review framework for this compound?

Q. How should researchers approach preliminary data analysis for this compound pharmacokinetic studies?

- Methodological Answer : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Use tools like Phoenix WinNonlin for pharmacokinetic modeling. Validate assays with positive/negative controls and report error margins (e.g., %RSD). For statistical rigor, predefine acceptance criteria for data inclusion .

Advanced Research Questions

Q. What advanced methodologies resolve spectral data contradictions in this compound characterization?

- Methodological Answer : Combine 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. Cross-validate with X-ray crystallography for absolute configuration certainty. If discrepancies persist, re-synthesize the compound under controlled conditions and employ in silico spectral prediction tools (e.g., ACD/Labs) .

Q. How can computational chemistry optimize this compound synthesis routes while minimizing experimental costs?

- Methodological Answer : Use density functional theory (DFT) to predict reaction transition states and energetics. Screen solvent/catalyst combinations via molecular dynamics simulations. Validate predictions with small-scale "proof-of-concept" experiments. Tools like Gaussian or ORCA are recommended for accuracy .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to identify target pathways. Use isotopic labeling (e.g., <sup>13</sup>C-glucose) in metabolomic studies to trace biochemical interactions. Pair this with surface plasmon resonance (SPR) for binding affinity quantification. Ensure statistical power by calculating sample sizes a priori .

Q. How should researchers address ethical and reproducibility challenges in this compound preclinical studies?

Q. What strategies integrate multi-omics data to contextualize this compound’s therapeutic potential?

- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and epigenomic (ChIP-seq) datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply machine learning (e.g., Random Forest) to identify biomarkers predictive of efficacy. Validate findings in orthogonal assays (e.g., organoid models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.